2,5-二甲基肉桂酸

描述

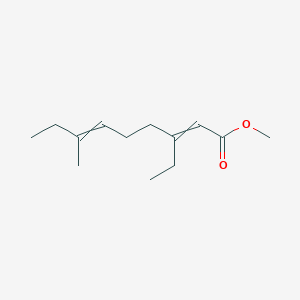

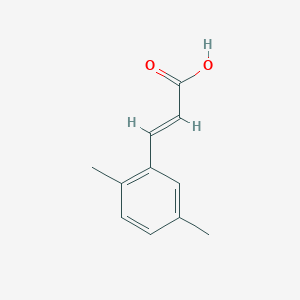

2,5-Dimethylcinnamic acid is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving 2,5-Dimethylcinnamic acid are not detailed in the sources, cinnamic acids are known to participate in various reactions. For instance, they can undergo [2 + 2] photocycloaddition reactions .

Physical And Chemical Properties Analysis

2,5-Dimethylcinnamic acid has a density of 1.1±0.1 g/cm³, a boiling point of 307.0±11.0 °C at 760 mmHg, and a flash point of 212.2±10.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its topological polar surface area is 37.3 Ų .

科学研究应用

Antimicrobial, Anticancer and Antioxidant Activity

Specific Scientific Field

Pharmaceutical Microbiology and Oncology

Summary of the Application

Cinnamic acid is a plant metabolite with antimicrobial, anticancer, and antioxidant properties. Its synthetic derivatives are often more effective in vitro than parent compounds due to stronger biological activities .

Methods of Application or Experimental Procedures

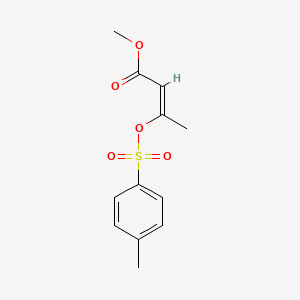

In the study, ten new N – (4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives were synthesized, containing two pharmacophore groups: cinnamic acid moiety and benzenesulfonamide .

Results or Outcomes

The compounds showed significant antimicrobial activity on Staphylococcus and Enterococcus species (MIC was 1–4 µg/mL) .

Treatment of Chronic Diseases

Specific Scientific Field

Summary of the Application

Cinnamic acid derivatives play a role in treating cancer, bacterial infections, diabetes, and neurological disorders .

Methods of Application or Experimental Procedures

Cinnamic acid is obtained from cinnamon bark. Its structure is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, making it possible to modify the functionalities with a variety of compounds resulting in bioactive agents with enhanced efficacy .

Results or Outcomes

Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .

Antimalarial and Alzheimer’s Disease Treatment

Summary of the Application

Cinnamic acid derivatives have been reported to have potent antimalarial activity and are active against both hAChE and hBuChE, which are associated with Alzheimer’s disease .

Results or Outcomes

Compounds 35a, 35g, 35i, 36i, and 36b have potent antimalarial activity. Furthermore, compounds 43d, 44o, 55g–55p, 59e, 59g displayed potent anticancer activity and compounds 86f–h were active against both hAChE and hBuChE .

Antioxidant Activity

Summary of the Application

Cinnamic acid derivatives have been reported to have potent antioxidant activity. They have the capability to capture free radicals and reactive species such as O2·-and HOCl/OCl- which causes damage to the organs in the body .

Results or Outcomes

Hypochlorous acid (HOCl) and H2O2 scavenging assay results showed compound 95 has the antioxidant capability .

安全和危害

属性

IUPAC Name |

(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIBVLSPNAHVSQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257909 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylcinnamic acid | |

CAS RN |

155814-17-8 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。